molecular formula C26H22ClN3O2S B2628800 4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide CAS No. 1115549-52-4

4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide

Cat. No. B2628800
M. Wt: 475.99
InChI Key: CHMIURIOGPRASE-UHFFFAOYSA-N
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Description

The compound “4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray diffraction. A similar compound, “5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole”, was synthesized and its 3D-structure confirmed by single-crystal X-ray diffraction .

Scientific Research Applications

Synthesis and Biological Activity

A variety of studies have focused on the synthesis and potential biological applications of compounds related to 4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide. These compounds have been synthesized through various chemical reactions involving quinazolin-4-one moieties and evaluated for their antibacterial, anti-inflammatory, analgesic, and antitumor activities, excluding information related to drug use, dosage, and side effects.

  • Antibacterial and Antimicrobial Applications : Compounds derived from quinazolin-4-one have shown promising antibacterial and antimicrobial properties. For instance, the synthesis of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles and their screening against various bacterial strains like S.aureus, E.coli, P.vulgaris, and K. pneumoniae have highlighted the antimicrobial potential of these compounds (Singh et al., 2010). Another study focused on quinazolinone derivatives synthesized for potential antimicrobial agents showing activity against human pathogenic microorganisms (Saravanan et al., 2015).

  • Anti-inflammatory and Analgesic Applications : Quinazolinone derivatives have also been evaluated for their potential anti-inflammatory and analgesic effects. In one study, new substituted azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones were synthesized and assessed for their anti-inflammatory and analgesic activities, comparing favorably with standard drugs (Kumar et al., 2014).

  • Antitumor Activities : The quest for novel antitumor agents has led to the synthesis of quinazolinone derivatives, with studies revealing their potential in inhibiting tumor cell growth. For example, thiophene analogues of 5-chloro-5,8-dideazafolic acid, derived from quinazolinone, were synthesized and tested as inhibitors of tumor cell growth, demonstrating significant antitumor activities (Forsch et al., 2002).

properties

IUPAC Name

4-[[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2S/c27-20-11-7-18(8-12-20)16-33-26-29-23-4-2-1-3-22(23)25(32)30(26)15-17-5-9-19(10-6-17)24(31)28-21-13-14-21/h1-12,21H,13-16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMIURIOGPRASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide

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